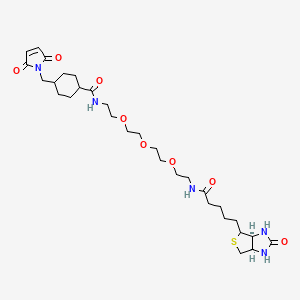
Mal-Cyclohexyl-PEG3-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-Cyclohexyl-PEG3-Biotin is a compound that serves as a polyethylene glycol (PEG) linker containing a maleimide moiety and a biotin group. The maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage, while the biotin group allows for biotinylation, which can react with amine molecules in the presence of activators such as EDC or HATU . The PEG moiety increases the solubility of biotin-PEG conjugates, making this compound highly useful in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-Cyclohexyl-PEG3-Biotin is synthesized through a series of chemical reactions that involve the attachment of a maleimide group to a PEG chain, followed by the conjugation of biotin. The maleimide group is introduced through a reaction with cyclohexylamine, and the biotin is attached using standard biotinylation techniques involving activators like EDC or HATU .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes, but GMP-grade production is also available upon request .
Chemical Reactions Analysis
Types of Reactions
Mal-Cyclohexyl-PEG3-Biotin undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with sulfhydryl groups to form a stable thioether linkage.
Biotinylation Reactions: The biotin group reacts with amine molecules in the presence of activators like EDC or HATU.
Common Reagents and Conditions
Sulfhydryl Groups: React with the maleimide group at a pH between 6.5 and 7.5 to form a stable thioether bond.
Amine Molecules: React with the biotin group in the presence of activators such as EDC or HATU.
Major Products Formed
The major products formed from these reactions are biotinylated proteins or peptides, which are used in various biochemical assays and applications .
Scientific Research Applications
Mal-Cyclohexyl-PEG3-Biotin has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of biotinylated compounds for various assays.
Biology: Employed in the biotinylation of proteins and peptides for detection and purification purposes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic kits and biosensors.
Mechanism of Action
The mechanism of action of Mal-Cyclohexyl-PEG3-Biotin involves the specific reaction of the maleimide group with sulfhydryl groups to form a stable thioether linkage. This reaction occurs at a pH between 6.5 and 7.5. The biotin group can then react with amine molecules in the presence of activators like EDC or HATU, allowing for the biotinylation of proteins and peptides . The PEG moiety increases the solubility and stability of the biotinylated compounds .
Comparison with Similar Compounds
Similar Compounds
Amine-PEG3-Biotin: Contains a PEG spacer arm and a terminal primary amine for conjugation via EDC and other crosslinker methods.
Amine-PEG2-Biotin: Similar to Amine-PEG3-Biotin but with a shorter PEG spacer arm.
Uniqueness
Mal-Cyclohexyl-PEG3-Biotin is unique due to its maleimide moiety, which allows for specific and stable conjugation with sulfhydryl groups. This specificity and stability make it highly valuable in applications requiring precise biotinylation and increased solubility of biotin-PEG conjugates .
Properties
Molecular Formula |
C30H47N5O8S |
|---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H47N5O8S/c36-25(4-2-1-3-24-28-23(20-44-24)33-30(40)34-28)31-11-13-41-15-17-43-18-16-42-14-12-32-29(39)22-7-5-21(6-8-22)19-35-26(37)9-10-27(35)38/h9-10,21-24,28H,1-8,11-20H2,(H,31,36)(H,32,39)(H2,33,34,40)/t21?,22?,23-,24?,28-/m0/s1 |
InChI Key |
YVEORNHVGGJXOZ-QIEFCTSUSA-N |
Isomeric SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3[C@@H]4[C@H](CS3)NC(=O)N4 |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















